Cas no 16513-64-7 (5-methoxy-2,3-dihydro-1H-inden-2-ol)

5-Methoxy-2,3-dihydro-1H-inden-2-ol is a substituted indane derivative featuring a methoxy group at the 5-position and a hydroxyl group at the 2-position of the indane scaffold. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals and fine chemicals. The presence of both hydroxyl and methoxy functional groups allows for further derivatization, enabling applications in asymmetric synthesis and chiral building blocks. Its rigid indane core contributes to structural stability, while the electron-donating methoxy group may influence reactivity in electrophilic substitutions. The compound’s well-defined stereochemistry also makes it valuable for studies in enantioselective catalysis.
5-methoxy-2,3-dihydro-1H-inden-2-ol structure
16513-64-7 structure
Product Name:5-methoxy-2,3-dihydro-1H-inden-2-ol
CAS No:16513-64-7
MF:C10H12O2
MW:164.201083183289
CID:6501144
PubChem ID:15078235
Update Time:2025-11-02

5-methoxy-2,3-dihydro-1H-inden-2-ol Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-2,3-dihydro-1H-inden-2-ol
    • 1H-Inden-2-ol, 2,3-dihydro-5-methoxy-
    • Inchi: 1S/C10H12O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6,9,11H,4-5H2,1H3
    • InChI Key: QSZOBKZTEZYQOJ-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=C(OC)C=C2)CC1O

5-methoxy-2,3-dihydro-1H-inden-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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Enamine
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5-methoxy-2,3-dihydro-1H-inden-2-ol Related Literature

Additional information on 5-methoxy-2,3-dihydro-1H-inden-2-ol

5-Methoxy-2,3-dihydro-1H-inden-2-ol (CAS 16513-64-7): A Versatile Chemical Intermediate with Broad Applications

5-Methoxy-2,3-dihydro-1H-inden-2-ol (CAS 16513-64-7) is an important organic compound belonging to the class of indane derivatives. This methoxy-substituted indanol has gained significant attention in pharmaceutical research and fine chemical synthesis due to its unique structural features and versatile reactivity.

The molecular structure of 5-methoxy-2,3-dihydro-1H-inden-2-ol combines an aromatic ring with a hydroxyl group at the 2-position and a methoxy substituent at the 5-position. This particular arrangement makes it a valuable chiral building block for asymmetric synthesis, especially in the preparation of biologically active compounds. Researchers are particularly interested in its potential as a precursor for central nervous system (CNS) active compounds, though all current applications focus on its use as a chemical intermediate.

In recent years, the demand for functionalized indane derivatives like 5-methoxy-2,3-dihydro-1H-inden-2-ol has increased significantly, driven by growing interest in structure-activity relationship studies and medicinal chemistry research. The compound's CAS 16513-64-7 has become a frequently searched term among chemists looking for specialized intermediates for drug discovery programs.

The synthesis of 5-methoxy-2,3-dihydro-1H-inden-2-ol typically involves the reduction of corresponding indanone precursors or selective functionalization of indane scaffolds. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's focus on sustainable production methods. These synthetic considerations make CAS 16513-64-7 particularly relevant in current discussions about environmentally friendly chemical synthesis.

From an analytical perspective, 5-methoxy-2,3-dihydro-1H-inden-2-ol can be characterized using various techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound typically appears as a white to off-white crystalline powder with defined melting characteristics. Its physicochemical properties make it suitable for various formulation applications in research settings.

The stability profile of 5-methoxy-2,3-dihydro-1H-inden-2-ol has been well-documented, with studies showing good stability under standard storage conditions. Proper handling requires protection from moisture and extreme temperatures, following general laboratory safety protocols for organic compounds. The indanol derivative shows compatibility with common organic solvents, which facilitates its use in diverse synthetic applications.

Current research trends involving CAS 16513-64-7 focus on its potential as a scaffold for bioactive molecule development. The compound's rigid structure and functional group array make it attractive for molecular design in drug discovery. Particularly in neuroscience research, analogs of 5-methoxy-2,3-dihydro-1H-inden-2-ol have shown interesting pharmacological profiles, though the parent compound itself has no direct therapeutic applications.

The commercial availability of 5-methoxy-2,3-dihydro-1H-inden-2-ol has expanded in recent years to meet growing research demand. Suppliers typically offer the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. The chemical intermediate market for such specialized building blocks continues to grow, reflecting broader trends in custom synthesis and contract research services.

Quality control standards for CAS 16513-64-7 have become more stringent as applications have diversified. Current specifications typically require ≥95% purity by HPLC, with detailed characterization data provided by reputable suppliers. The increasing importance of chiral purity in pharmaceutical intermediates has also driven improvements in analytical methods for this indane derivative.

Looking forward, the scientific community anticipates continued interest in 5-methoxy-2,3-dihydro-1H-inden-2-ol and related compounds. The development of novel synthetic methodologies and the exploration of new biological targets ensure that this versatile chemical intermediate will remain relevant in organic and medicinal chemistry research. Its combination of structural features and synthetic accessibility positions CAS 16513-64-7 as a valuable tool for molecular innovation across multiple disciplines.

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